1-(2-Iodoethyl)-2-pyrrolidinone
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Overview
Description
1-(2-Iodoethyl)-2-pyrrolidinone is an organic compound that belongs to the class of pyrrolidinones It is characterized by the presence of an iodine atom attached to an ethyl group, which is further connected to a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Iodoethyl)-2-pyrrolidinone can be synthesized through a tandem carbonylation/cyclization radical process. This involves the reaction of 1-(2-iodoethyl)indoles and pyrroles under specific conditions . The reaction typically requires the use of radical initiators such as azobisisobutyronitrile (AIBN) and tin hydride reagents like tributyltin hydride (Bu3SnH) under high pressure of carbon monoxide (CO) gas .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Iodoethyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Radical Initiators: Azobisisobutyronitrile (AIBN) and tributyltin hydride (Bu3SnH) are commonly used in radical reactions involving this compound.
Solvents: Common solvents include dichloromethane and toluene.
Major Products Formed:
Scientific Research Applications
1-(2-Iodoethyl)-2-pyrrolidinone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of radioiodinated compounds for diagnostic and therapeutic purposes.
Biological Studies: It is used in studies involving the modification of biological molecules and the investigation of biochemical pathways.
Mechanism of Action
The mechanism of action of 1-(2-Iodoethyl)-2-pyrrolidinone involves its ability to participate in radical reactions, where the iodine atom plays a crucial role in the formation of reactive intermediates. These intermediates can then undergo various transformations, leading to the formation of desired products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
(2-Iodoethyl)benzene: This compound also contains an iodine atom attached to an ethyl group but differs in its aromatic structure.
Iodobenzene: Another similar compound with an iodine atom attached to a benzene ring.
Uniqueness: 1-(2-Iodoethyl)-2-pyrrolidinone is unique due to its pyrrolidinone ring structure, which imparts different chemical properties and reactivity compared to other iodine-containing compounds. This makes it particularly useful in specific synthetic and medicinal applications.
Properties
IUPAC Name |
1-(2-iodoethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10INO/c7-3-5-8-4-1-2-6(8)9/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRIGVXXWBHYKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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